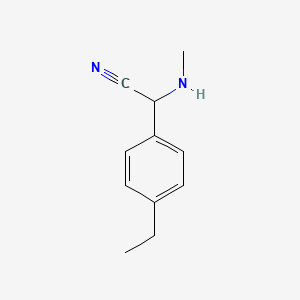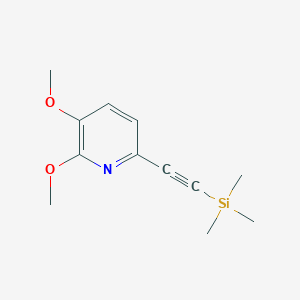
2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine
Vue d'ensemble
Description
2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine is a unique chemical compound with the empirical formula C12H17NO2Si . It has a molecular weight of 235.35 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isCOc1ccc (nc1OC)C#C [Si] (C) (C)C . This provides a textual representation of the compound’s structure.
Applications De Recherche Scientifique
Synthesis and Characterization
2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine has been synthesized and characterized in various studies. One such instance involves the preparation of 2-[2-(Trimethylsilyl)ethynyl] pyridine, followed by desilylation to produce 2-ethynylpyridine, which is then used in oxidative coupling processes. This compound has been utilized in the synthesis of other complex molecules such as 2,5-bis(2-pyridyl)thiophene (Al-taweel, 2002).
Molecular Design and Reactivity
In the field of molecular design, the compound has been employed as a building block for creating larger, more complex structures. For example, its derivatives have been used in one-pot synthesis methods to produce nitrogen-containing lactones and dihydropyridine carboxylic acids, showcasing its versatility in organic synthesis (Rudler et al., 2002); (Ballinas-Indilí et al., 2021).
Chemical Reactions and Transformations
This compound has also been involved in various chemical reactions and transformations. In one study, its interaction with halopyridinols led to the creation of functionalized furo[3,2-b]pyridines and furo[2,3-b]pyridines through a coupling/cyclization process (Arcadi et al., 2002). Additionally, the synthesis and study of a series of 6-substituted-2,4-dimethyl-3-pyridinols with interesting antioxidant properties have been reported, indicating the potential biomedical applications of derivatives of this compound (Wijtmans et al., 2004).
Structural and Conformational Studies
Conformational control through cooperative nonconventional C-H...N hydrogen bonds has been observed in derivatives of this compound, contributing to the understanding of molecular structures and interactions (Bosch et al., 2021).
Synthesis of Polycyclic Compounds
Furthermore, 2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine has been instrumental in the synthesis of polycyclic compounds such as azacorannulenes and related heteroaromatic compounds, demonstrating its utility in constructing complex molecular architectures (Dix et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
2-(5,6-dimethoxypyridin-2-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2Si/c1-14-11-7-6-10(13-12(11)15-2)8-9-16(3,4)5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYWZFBARMYPPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C#C[Si](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxy-6-((trimethylsilyl)ethynyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1452631.png)
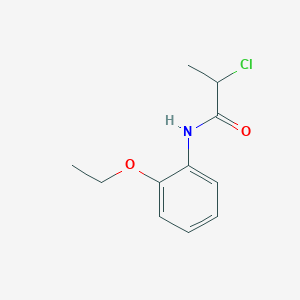
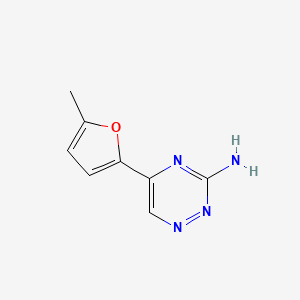
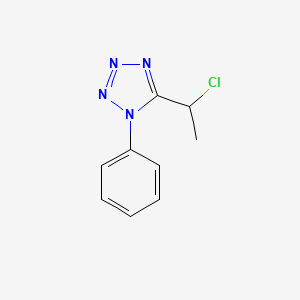
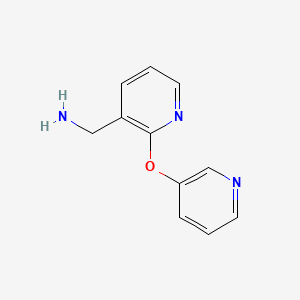


![Methyl 2-[(6-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B1452638.png)
![2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1452639.png)

![Benzyl N-[2-phenyl-1-(propylcarbamoyl)ethyl]carbamate](/img/structure/B1452646.png)
